molecular formula C14H15N3O3 B14869413 6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B14869413
M. Wt: 273.29 g/mol
InChI Key: USVIJARSTRSFMJ-UHFFFAOYSA-N
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Description

6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This specific compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aldehyde with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN). This Biginelli-type reaction is known for its efficiency in producing tetrahydropyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death . Additionally, it may exert neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its specific structural features and the combination of functional groups, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

6-ethyl-4-(4-hydroxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C14H15N3O3/c1-2-17-7-10-11(13(17)19)12(16-14(20)15-10)8-3-5-9(18)6-4-8/h3-6,12,18H,2,7H2,1H3,(H2,15,16,20)

InChI Key

USVIJARSTRSFMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O

Origin of Product

United States

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